molecular formula C19H26ClNO2 B2990213 (Cyclododecylideneamino) 4-chlorobenzoate CAS No. 252730-97-5

(Cyclododecylideneamino) 4-chlorobenzoate

Cat. No. B2990213
M. Wt: 335.87
InChI Key: LXLYCKVSXWVJKK-UHFFFAOYSA-N
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Description

4-Chlorobenzoate is an organic compound with the molecular formula ClC6H4CO2H . It is a white solid that is soluble in some organic solvents and in aqueous base .


Synthesis Analysis

4-Chlorobenzoate can be prepared by the oxidation of 4-chlorotoluene . In a study, two new ternary copper (II) complexes were synthesized by the addition of temed (N,N,N′,N′-tetramethylethylenediamine) to Cu (II) 2-phenoxyacetate/4-chlorobenzoate in a water:methanol (1:4, V / V) mixture .


Molecular Structure Analysis

The X-ray structure of 4-chlorobenzoate:CoA ligase (CBL) bound with 4-chlorobenzoyl-adenylate (4-CB-AMP) and the X-ray structure of CBL bound with 4-chlorophenacyl-CoA (4-CP-CoA) (an inert analog of the product 4-chlorobenzoyl-coenzyme A (4-CB-CoA)) and AMP have been reported .


Chemical Reactions Analysis

4-Chlorobenzoate:CoA ligase, the first enzyme in the pathway for 4-chlorobenzoate dissimilation, produces 4-chlorobenzoyl CoA and AMP .


Physical And Chemical Properties Analysis

4-Chlorobenzoic acid has a molar mass of 156.57 g·mol−1, a density of 1.571 g/cm3, a melting point of 241.5 °C, and a boiling point of 276 °C .

Scientific Research Applications

Cyclodextrin-Based Pharmaceutics

Cyclodextrins, which include compounds like (Cyclododecylideneamino) 4-chlorobenzoate, have versatile applications in pharmaceutics. They are known for their ability to form water-soluble inclusion complexes with small molecules, enhancing the bioavailability of drugs. These cyclic oligosaccharides are biocompatible and have low toxicities, making them suitable for drug delivery and pharmaceutical applications (Davis & Brewster, 2004).

Cyclodextrin Functionalized Polymers in Drug Delivery

Cyclodextrins are integral in the creation of polymer chemistry, particularly in drug delivery systems. Their ability to form inclusion complexes is crucial for enhancing the effectiveness of pharmaceuticals. The synthesis and applications of such polymers are critical for advancing drug delivery technologies (Zhou & Ritter, 2010).

Separation of Hydrophobic Compounds

Cyclodextrin-modified micellar electrokinetic chromatography, a technique involving cyclodextrins, is used for separating highly hydrophobic compounds. This method is particularly effective for substances difficult to separate by electrophoretic techniques, highlighting the utility of cyclodextrins in analytical chemistry (Terabe et al., 1990).

Broad Applications in Chemistry and Biology

Cyclodextrins have a wide array of applications across various fields like pharmacy, medicine, foods, cosmetics, and more. Their structure, which includes a hydrophobic cavity, allows them to encapsulate other molecules, making them useful in numerous practical applications (Crini et al., 2018).

Biotechnological Applications

In biotechnology, cyclodextrins play a significant role. They form complexes with water-insoluble compounds, enhancing their solubility. Their applications extend to pharmaceuticals, food, flavors, cosmetics, and even in separation science, demonstrating their versatility in various industries (Singh, Sharma, & Banerjee, 2002).

Cyclodextrins in Drug Delivery

Cyclodextrins, such as (Cyclododecylideneamino) 4-chlorobenzoate, are used extensively in drug delivery due to their ability to increase the solubility and bioavailability of poorly soluble drugs. They form inclusion complexes with drugs, enhancing their effectiveness (Loftsson et al., 2005).

Safety And Hazards

4-Chlorobenzoic acid is labeled as a danger according to GHS labeling. It has hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

(cyclododecylideneamino) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO2/c20-17-14-12-16(13-15-17)19(22)23-21-18-10-8-6-4-2-1-3-5-7-9-11-18/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLYCKVSXWVJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=NOC(=O)C2=CC=C(C=C2)Cl)CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclododecylideneamino) 4-chlorobenzoate

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